molecular formula C11H9ClN2O B372846 4-Chloro-6-methoxy-2-phenylpyrimidine CAS No. 4319-72-6

4-Chloro-6-methoxy-2-phenylpyrimidine

Cat. No. B372846
CAS RN: 4319-72-6
M. Wt: 220.65g/mol
InChI Key: FBTGOHDLYMJRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6-methoxy-2-phenylpyrimidine” is a chemical compound with the molecular formula C11H9ClN2O . It is used in research and has a molecular weight of 220.66 .


Synthesis Analysis

The synthesis of “4-Chloro-6-methoxy-2-phenylpyrimidine” involves the reaction of 4,6-Dichloro-2-phenylpyrimidine and NaOCH3 in methanol . The reaction is stirred on an ice bath for 1 hour and then brought to reflux for 7 hours . After evaporation, the white solid is dissolved in DCM and washed with water .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methoxy-2-phenylpyrimidine” consists of a pyrimidine ring substituted with a chlorine atom at the 4th position, a methoxy group at the 6th position, and a phenyl group at the 2nd position .


Physical And Chemical Properties Analysis

“4-Chloro-6-methoxy-2-phenylpyrimidine” has a boiling point of 246.7±33.0°C at 760 mmHg . Its exact density and melting point are not reported . The compound has a LogP value of 2.80560, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Material Science
CMP serves as a precursor in synthesizing complex molecules and materials. Its structural features are leveraged in designing supramolecular assemblies, which are critical in developing novel materials with specific functions. For instance, CMP derivatives have been utilized in the synthesis of phosphonic acids, which find extensive applications ranging from drug development to the functionalization of surfaces and materials design (Sevrain et al., 2017). This highlights the compound's utility in contributing to innovative materials that could revolutionize various industrial applications.

Catalysis and Chemical Reactions
In catalysis, CMP derivatives have been identified as key intermediates in the development of hybrid catalysts, which are instrumental in synthesizing medically relevant compounds, including pyranopyrimidine derivatives (Parmar et al., 2023). Such catalysts are crucial for efficient and selective chemical transformations, underpinning the synthesis of compounds with potential therapeutic applications.

Environmental and Analytical Chemistry
CMP's structural analogues are employed in environmental studies, particularly in the analysis of pollutants and toxic substances. Techniques developed for the detection and quantification of similar structured compounds are essential for monitoring environmental health and safety (Werner et al., 2012). This application signifies the role of CMP-related studies in enhancing our ability to safeguard natural ecosystems.

Safety And Hazards

The safety data sheet for “4-Chloro-6-methoxy-2-phenylpyrimidine” indicates that it may be harmful if swallowed (H302) and it should be handled with appropriate protective measures . The compound should be stored in an inert atmosphere at 2-8°C .

Future Directions

The future directions for “4-Chloro-6-methoxy-2-phenylpyrimidine” could involve further exploration of its pharmacological effects and potential applications in medicine. Given the broad range of activities exhibited by pyrimidines and their derivatives, “4-Chloro-6-methoxy-2-phenylpyrimidine” could be a promising candidate for drug development .

properties

IUPAC Name

4-chloro-6-methoxy-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-7-9(12)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTGOHDLYMJRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-2-phenylpyrimidine

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